4-(2-Chlorophenyl)-4-oxobutyronitrile
Overview
Description
4-(2-Chlorophenyl)-4-oxobutyronitrile, also known as 4-chlorobutynitrile, is a nitrile derivative that has been used in a variety of scientific research applications. It is a colorless liquid with a molecular formula of C7H5ClN2O and a molecular weight of 162.59 g/mol. This compound is of interest due to its potential as a synthetic intermediate in the synthesis of a variety of compounds and its ability to act as a ligand for transition metal complexes.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Compounds : 4-(2-Chlorophenyl)-4-oxobutyronitrile is involved in the synthesis of various heterocyclic compounds. For instance, it is used in reactions leading to the formation of compounds like 4-dialkylamino-2-(4-arylthiazol-2-yl)-3-oxobutyronitriles and 3-aryl-7-cyano-6(5H)-oxopyrrolo[2,1-b]thiazoles. These processes involve acylation and intramolecular alkylation, showcasing its versatility in organic synthesis (Volovenko, Volovnenko, & Tverdokhlebov, 2001).
Formation of Arylideneamino Compounds : It is also used in the reaction with substituted benzaldehyde hydrazones to produce 4-arylideneamino-2-(1-R-benzimidazol-2-yl)-3-oxobutyronitriles. This reaction's course depends on the basicity of the heterocyclic fragment in the starting nitrile, indicating its sensitivity to chemical environments (Volovenko, Tverdokhlebov, & Volovnenko, 2001).
Pharmaceutical and Biological Applications
Antibacterial Activity : The compound has been studied for its role in the synthesis of novel heterocyclic compounds with antibacterial properties. These synthesized compounds have shown effectiveness against bacteria like Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli (Mehta, 2016).
Oxidative Degradation of Pollutants : In environmental chemistry, derivatives of 4-(2-Chlorophenyl)-4-oxobutyronitrile, such as 4-chlorophenol, have been used in oxidative degradation processes for treating organic pollutants in water. This process involves activation of hydrogen peroxide for effective degradation (Bokare & Choi, 2010).
Analytical and Material Science
- Electrochemical Sensing : The compound's derivatives are used in developing electrochemical sensors. For instance, sensors based on graphene oxide and NiO nanoparticle composites havebeen developed for selective sensing of 4-chlorophenol, a derivative of 4-(2-Chlorophenyl)-4-oxobutyronitrile. These sensors demonstrate high sensitivity and the ability to differentiate between various substances in analytical applications (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
- Spectroscopic Studies : Spectroscopic analysis of crystals containing derivatives of 4-(2-Chlorophenyl)-4-oxobutyronitrile has provided insights into crystal field effects and temperature-dependent properties. These studies are essential for understanding the molecular structure and behavior of such compounds (Bugueno-Hoffmann & Meinnel, 1983).
properties
IUPAC Name |
4-(2-chlorophenyl)-4-oxobutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUNMHMYNNNTAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642239 | |
Record name | 4-(2-Chlorophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-4-oxobutyronitrile | |
CAS RN |
135595-17-4 | |
Record name | 4-(2-Chlorophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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